molecular formula C8H8F2 B8491526 1,5-Difluoro-2,4-dimethylbenzene

1,5-Difluoro-2,4-dimethylbenzene

Cat. No.: B8491526
M. Wt: 142.15 g/mol
InChI Key: CQYLGSKQLBWLHF-UHFFFAOYSA-N
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Description

1,5-Difluoro-2,4-dimethylbenzene (CAS: 79069-70-8) is a disubstituted benzene derivative featuring fluorine atoms at the 1- and 5-positions and methyl groups at the 2- and 4-positions. Its molecular formula is C₈H₈F₂, with a molecular weight of 154.15 g/mol. This compound is structurally characterized by electron-donating methyl groups and electron-withdrawing fluorine atoms, which influence its electronic properties and reactivity.

Properties

Molecular Formula

C8H8F2

Molecular Weight

142.15 g/mol

IUPAC Name

1,5-difluoro-2,4-dimethylbenzene

InChI

InChI=1S/C8H8F2/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,1-2H3

InChI Key

CQYLGSKQLBWLHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)F)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key differences between 1,5-difluoro-2,4-dimethylbenzene and its analogs:

Compound Name Molecular Formula Substituents Key Properties/Applications Synthesis Highlights Reactivity
1,5-Difluoro-2,4-dimethylbenzene C₈H₈F₂ 2,4-CH₃; 1,5-F - Potential as a building block in agrochemicals or pharmaceuticals. Likely synthesized via Friedel-Crafts alkylation or directed fluorination . Moderate reactivity due to electron-donating CH₃ and electron-withdrawing F.
1,5-Difluoro-2,4-dinitrobenzene (DFDNB) C₆H₂F₂N₂O₄ 2,4-NO₂; 1,5-F - Bifunctional electrophile in cross-linking proteins .
- Chiral derivatizing agent for amino acids .
Nitration and fluorination of benzene derivatives . High reactivity in nucleophilic aromatic substitution (NO₂ as leaving groups).
1,5-Difluoro-2,4-dimethoxybenzene C₈H₈F₂O₂ 2,4-OCH₃; 1,5-F - Intermediate in organic synthesis.
- Electron-rich aromatic system.
Methoxylation via nucleophilic substitution or Ullmann coupling . Limited electrophilicity; OCH₃ groups enhance resonance stabilization.
1-Iodo-2,4-dimethylbenzene C₈H₉I 2,4-CH₃; 1-I - Catalyst in regioselective fluorination . Halogenation of toluene derivatives. Iodine substituent facilitates transition metal-catalyzed reactions.

Detailed Research Findings on Structural Analogs

Reactivity in Cross-Linking and Biochemistry

  • DFDNB (1,5-difluoro-2,4-dinitrobenzene):
    • Acts as a bifunctional cross-linker in proteins (e.g., ribonuclease A and α-bungarotoxin) due to its two reactive fluorine atoms, which form covalent bonds with nucleophilic residues (e.g., lysine, cysteine) .
    • In contrast, 1,5-difluoro-2,4-dimethylbenzene lacks nitro groups, making it less reactive in cross-linking applications.

Analytical Chemistry

  • DFDNB is employed as a chiral derivatizing agent for enantioseparation of β-blockers (e.g., propranolol) via HPLC. Its nitro groups enable UV detection, while fluorine atoms improve selectivity .

Electronic and Physical Properties

  • DFDNB has a higher melting point (74°C) compared to methyl- or methoxy-substituted analogs due to stronger intermolecular interactions (e.g., dipole-dipole) .

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